molecular formula C19H22N4O7S B2982748 (Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1043503-36-1

(Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No. B2982748
CAS RN: 1043503-36-1
M. Wt: 450.47
InChI Key: RNTVHLVRYJHPAQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrahydrofuran ring, a nitrobenzoyl group, a carbamothioyl group, and a piperazinyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring would introduce ring strain and potentially affect the reactivity of the compound. The nitrobenzoyl group is electron-withdrawing, which could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potentially charged piperazinyl group could make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive, so appropriate safety precautions would need to be taken when handling and storing the compound .

properties

IUPAC Name

oxolan-2-ylmethyl 2-[1-[(3-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7S/c24-16(30-11-14-5-2-8-29-14)10-15-18(26)20-6-7-22(15)19(31)21-17(25)12-3-1-4-13(9-12)23(27)28/h1,3-4,9,14-15H,2,5-8,10-11H2,(H,20,26)(H,21,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTVHLVRYJHPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

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